molecular formula C13H12ClNO B1452562 9H-xanthen-9-amine hydrochloride CAS No. 96325-69-8

9H-xanthen-9-amine hydrochloride

Cat. No.: B1452562
CAS No.: 96325-69-8
M. Wt: 233.69 g/mol
InChI Key: HZRKQVZTBJFEJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-xanthen-9-amine hydrochloride: is a chemical compound with the molecular formula C13H11NO·HCl. It is a derivative of xanthene, a tricyclic aromatic compound, and is known for its unique structural properties and potential applications in various fields of scientific research. The compound is often used in the synthesis of other chemical entities and has shown promise in biological and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-xanthen-9-amine hydrochloride typically involves the reaction of xanthone with ammonia or an amine under specific conditions. One common method includes the reduction of xanthone to 9H-xanthen-9-ol, followed by its conversion to 9H-xanthen-9-amine through an amination reaction. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing catalysts and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 9H-xanthen-9-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form xanthone derivatives.

    Reduction: Reduction reactions can convert it back to 9H-xanthen-9-ol.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Xanthone derivatives.

    Reduction: 9H-xanthen-9-ol.

    Substitution: Various substituted xanthene derivatives.

Scientific Research Applications

Chemistry: 9H-xanthen-9-amine hydrochloride is used as an intermediate in the synthesis of other chemical compounds

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of xanthene derivatives in biological systems.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 9H-xanthen-9-amine hydrochloride involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, its derivatives have been shown to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. The compound’s ability to interact with multiple pathways makes it a versatile tool in biochemical research.

Comparison with Similar Compounds

    Xanthone: A parent compound with a similar tricyclic structure but lacking the amine group.

    9H-xanthen-9-one: Another derivative of xanthene with a ketone group instead of an amine.

    9H-xanthen-9-ol: A hydroxyl derivative of xanthene.

Uniqueness: 9H-xanthen-9-amine hydrochloride is unique due to the presence of the amine group, which imparts distinct chemical and biological properties. This functional group allows for a wide range of chemical modifications and interactions, making the compound highly versatile in various research applications.

Properties

IUPAC Name

9H-xanthen-9-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO.ClH/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1-8,13H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRKQVZTBJFEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96325-69-8
Record name 9H-xanthen-9-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9H-xanthen-9-amine hydrochloride
Reactant of Route 2
9H-xanthen-9-amine hydrochloride
Reactant of Route 3
9H-xanthen-9-amine hydrochloride
Reactant of Route 4
9H-xanthen-9-amine hydrochloride
Reactant of Route 5
9H-xanthen-9-amine hydrochloride
Reactant of Route 6
9H-xanthen-9-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.